molecular formula C9H11Br2N3 B1662599 Immethridine dihydrobromide CAS No. 699020-93-4

Immethridine dihydrobromide

Cat. No. B1662599
CAS RN: 699020-93-4
M. Wt: 321.01 g/mol
InChI Key: CYNKWHIKNDIVDR-UHFFFAOYSA-N
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Description

Immethridine dihydrobromide is a potent and highly selective histamine H3 receptor agonist . It displays 300-fold selectivity over the H4 receptor and does not bind to H1 or H2 receptors at concentrations up to 10 μM .


Molecular Structure Analysis

The molecular formula of this compound is C9H9N3.2HBr . The InChI key is DFVSGZHJSIEEQQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 321.0 . It is soluble in DMSO and water .

Scientific Research Applications

1. Immethridine in Neuroinflammatory Diseases

Immethridine dihydrobromide, a selective histamine H3 receptor (H3R) agonist, has been investigated for its therapeutic potential in neuroinflammatory diseases. A study by Shi et al. (2017) explored the use of immethridine in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis (MS). The results demonstrated that immethridine treatment alleviated EAE symptoms. It reduced the percentage of Th1 and Th17 cells in the spleen and down-regulated surface molecules like CD40, CD86, and MHCII on dendritic cells. This suggests that immethridine could inhibit dendritic cell function, presenting a potential therapeutic avenue for EAE and, by extension, MS (Shi et al., 2017).

2. Immethridine as a Histamine H3 Receptor Agonist

Another aspect of immethridine's scientific research applications relates to its role as a potent and highly selective histamine H3 receptor agonist. Kitbunnadaj et al. (2004) identified immethridine as a novel agonist with high affinity and selectivity for the human histamine H3 receptor. This study highlights its potential in medical research for modulating histamine-related physiological processes (Kitbunnadaj et al., 2004).

Mechanism of Action

Immethridine dihydrobromide is a potent and highly selective histamine H3 receptor (H3R) agonist . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the histamine H3 receptor (H3R) . The H3R is an important factor in the pathophysiology of various diseases, including multiple sclerosis .

Mode of Action

This compound acts as an agonist for the H3R . It binds to the H3R with high selectivity, displaying 300-fold selectivity over the H4 receptor .

Biochemical Pathways

The activation of H3R by this compound affects various biochemical pathways. For instance, it has been shown to inhibit the function of dendritic cells, which play a crucial role in the immune response . Specifically, this compound changes the expression profiles of cytokines in dendritic cells and inhibits the expression of co-stimulatory molecules such as CD40 and CD86 . Furthermore, it inhibits the antigen-presenting function of dendritic cells and T cell differentiation induced by dendritic cells .

Pharmacokinetics

It has been used in clinical trials, indicating that it has acceptable bioavailability .

Result of Action

The activation of H3R by this compound leads to various molecular and cellular effects. For instance, it has been shown to alleviate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis . The treatment of EAE with this compound resulted in a decrease in the percentage of Th1 and Th17 cells in the spleen and down-regulation of surface molecules such as CD40, CD86, or MHCII on dendritic cells .

Safety and Hazards

It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Immethridine dihydrobromide . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNKWHIKNDIVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC2=CN=CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587878
Record name 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

699020-93-4
Record name 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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